![molecular formula C7H10O3 B2892613 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2490375-56-7](/img/structure/B2892613.png)

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

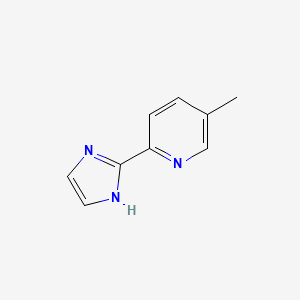

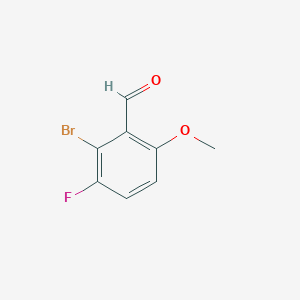

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with a molecular weight of 142.15 . It is a type of bicycloheptane carboxylate .

Synthesis Analysis

The synthesis of this compound involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H10O3/c8-6(9)7-3-5(4-7)1-2-10-7/h5H,1-4H2,(H,8,9) .Chemical Reactions Analysis

The chemical reactions involving this compound include a rearrangement that occurs when heated or upon attempted acid hydrolysis . This rearrangement leads to the formation of the 3-oxabicyclo[3.1.1]heptane derivative .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 278.2±23.0 °C and a density of 1.376±0.06 g/cm3 .Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Chemistry

The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involves multiple steps, including diazomalonate insertion and intramolecular cyclization, underscoring its potential as a building block in medicinal chemistry (Napolitano et al., 2010).

Crystallography

The crystal structure of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid was determined using a new automated phasing procedure, offering insights into molecular geometry and interactions (Fortier et al., 1979).

Medicinal Chemistry Applications

Drug Discovery

Structurally novel morpholine amino acids, including (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, were synthesized as compact modules, potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Peptide Engineering

The synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, including 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, illustrates the application of these compounds in developing analogues for bioactive peptides and potential therapeutic agents (Avenoza et al., 2002).

Mechanism of Action

The mechanism of action for the synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

Safety and Hazards

The safety information for 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a bicyclic structure , which may allow it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name |

3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(9)7-1-5(2-7)3-10-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFGWQVIXRLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(COC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2892537.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2892541.png)

![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2892544.png)

![N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2892546.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2892547.png)